![molecular formula C19H24N2O3 B14256107 2,3-Dimethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol CAS No. 211099-97-7](/img/structure/B14256107.png)
2,3-Dimethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol is a chemical compound known for its diverse applications in scientific research and industry. This compound features a phenol group substituted with methoxy groups at the 2 and 3 positions and a phenylpiperazine moiety at the 6 position. Its unique structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry and other fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethoxyphenol and 4-phenylpiperazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Coupling Reaction: The 2,3-dimethoxyphenol undergoes a nucleophilic substitution reaction with 4-phenylpiperazine, facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
2,3-Dimethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.
科学研究应用
2,3-Dimethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a scaffold for designing drugs targeting the central nervous system.
Biological Studies: The compound is employed in studies investigating receptor-ligand interactions and signal transduction pathways.
Industrial Applications: It serves as an intermediate in the synthesis of other complex molecules used in various industries.
作用机制
The mechanism of action of 2,3-Dimethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets receptors in the central nervous system, such as serotonin and dopamine receptors.
Pathways Involved: It modulates signal transduction pathways by binding to these receptors, influencing neurotransmitter release and uptake.
相似化合物的比较
Similar Compounds
2-(4-Phenylpiperazin-1-yl)-1H-benzimidazole: Shares the phenylpiperazine moiety but differs in the core structure.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM): Used in similar synthetic applications but has a different functional group arrangement.
Uniqueness
2,3-Dimethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.
属性
CAS 编号 |
211099-97-7 |
|---|---|
分子式 |
C19H24N2O3 |
分子量 |
328.4 g/mol |
IUPAC 名称 |
2,3-dimethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol |
InChI |
InChI=1S/C19H24N2O3/c1-23-17-9-8-15(18(22)19(17)24-2)14-20-10-12-21(13-11-20)16-6-4-3-5-7-16/h3-9,22H,10-14H2,1-2H3 |
InChI 键 |
OPQZGXBLYYITOM-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


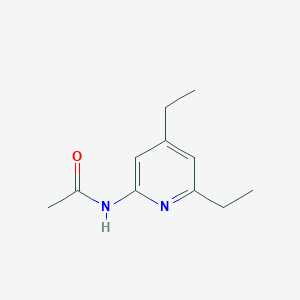
![4-[4-(4-Ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene](/img/structure/B14256037.png)
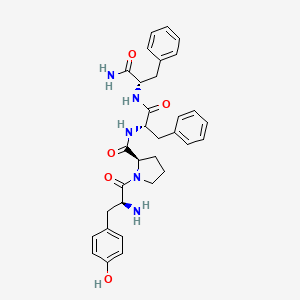

![{[1-Methoxy-2-(phenylselanyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14256064.png)
![4-Bromo-1-methoxy-2-[(3-methylidenepentan-2-yl)oxy]benzene](/img/structure/B14256068.png)
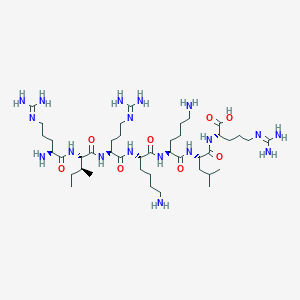
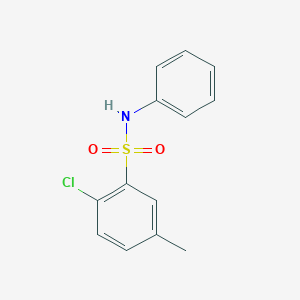
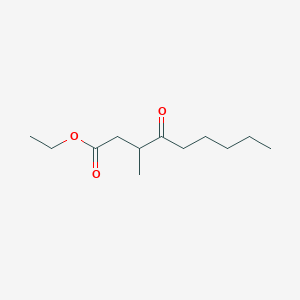
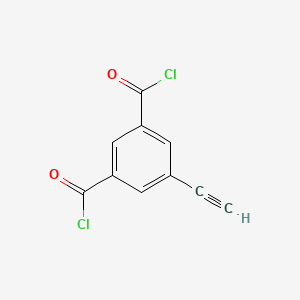
![2-[({2-[(2-Hydroxyethyl)(methyl)amino]ethyl}sulfanyl)methyl]prop-2-enoic acid](/img/structure/B14256096.png)
![2-[4-(Methanesulfonyl)phenyl]-1-(4-methylphenyl)-1H-benzimidazole](/img/structure/B14256100.png)
![Hexanamide, N-[5-hydroxy-1-(phenylmethyl)pentyl]-](/img/structure/B14256106.png)

